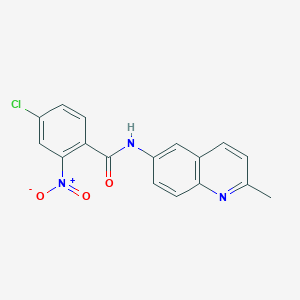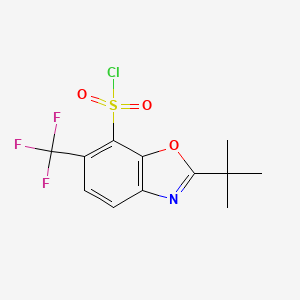
2-tert-Butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to the benzo[d]oxazole ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using various methods, such as the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base.
Introduction of Functional Groups: The tert-butyl and trifluoromethyl groups can be introduced through specific reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions can modify the properties and functions of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Trifluoromethyl)sulfanyl]-1,3-benzoxazole-2-sulfonyl chloride
- tert-Butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate
Uniqueness
2-(tert-Butyl)-6-(trifluoromethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
914638-38-3 |
|---|---|
Molecular Formula |
C12H11ClF3NO3S |
Molecular Weight |
341.73 g/mol |
IUPAC Name |
2-tert-butyl-6-(trifluoromethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C12H11ClF3NO3S/c1-11(2,3)10-17-7-5-4-6(12(14,15)16)9(8(7)20-10)21(13,18)19/h4-5H,1-3H3 |
InChI Key |
YCRBTBPBDJCNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


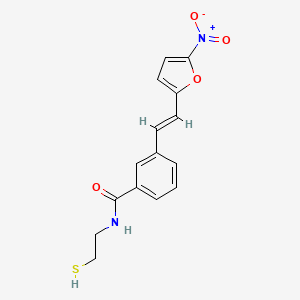
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)


![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
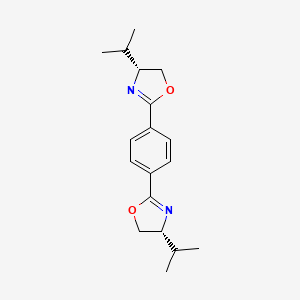

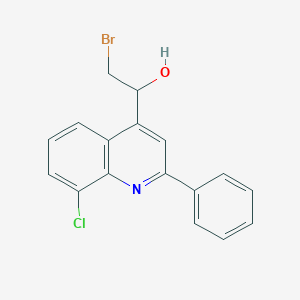
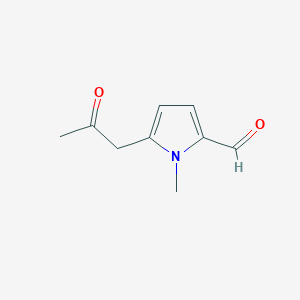
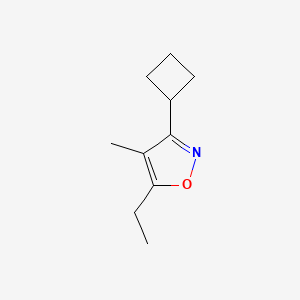
![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
